REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[C:5](Cl)[N:4]=1.[Na+].[Cl-].[CH2:13]([OH:17])[CH:14]([CH3:16])[CH3:15]>>[CH3:15][CH:14]([CH3:16])[CH2:13][O:17][C:5]1[N:4]=[C:3]([NH2:2])[N:8]=[C:7]([NH2:9])[CH:6]=1 |f:2.3,^1:0|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)N)Cl
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 80° C. for a further 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
again concentrated in order
|
Type
|
CUSTOM
|
Details
|
to remove residual isobutyl alcohol
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC1=CC(=NC(=N1)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.3 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |